molecular formula C19H27N3OS B11585667 6-(butylsulfanyl)-3,3-dimethyl-8-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

6-(butylsulfanyl)-3,3-dimethyl-8-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11585667
M. Wt: 345.5 g/mol
InChI Key: FKXIFKZQJHXCQF-UHFFFAOYSA-N
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Description

6-(BUTYLSULFANYL)-3,3-DIMETHYL-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrano[3,4-c]pyridine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a pyrano ring, along with various substituents such as butylsulfanyl and dimethyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-(BUTYLSULFANYL)-3,3-DIMETHYL-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrano Ring: The pyrano ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a condensation reaction with suitable reagents.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached via a nucleophilic substitution reaction.

    Addition of Substituents: The butylsulfanyl and dimethyl groups are introduced through alkylation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

6-(BUTYLSULFANYL)-3,3-DIMETHYL-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the cleavage of specific bonds within the molecule.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

6-(BUTYLSULFANYL)-3,3-DIMETHYL-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(BUTYLSULFANYL)-3,3-DIMETHYL-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

6-(BUTYLSULFANYL)-3,3-DIMETHYL-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can be compared with other similar compounds, such as:

The uniqueness of 6-(BUTYLSULFANYL)-3,3-DIMETHYL-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE lies in its specific combination of functional groups and its potential for various scientific research applications.

Properties

Molecular Formula

C19H27N3OS

Molecular Weight

345.5 g/mol

IUPAC Name

6-butylsulfanyl-3,3-dimethyl-8-pyrrolidin-1-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C19H27N3OS/c1-4-5-10-24-18-15(12-20)14-11-19(2,3)23-13-16(14)17(21-18)22-8-6-7-9-22/h4-11,13H2,1-3H3

InChI Key

FKXIFKZQJHXCQF-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(C2=C(COC(C2)(C)C)C(=N1)N3CCCC3)C#N

Origin of Product

United States

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